Monocarboxyisoundecyl Phthalate-d4
Description
Properties
Molecular Formula |
C₁₉H₂₂D₄O₆ |
|---|---|
Molecular Weight |
354.43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated phthalates and their metabolites are widely employed as internal standards due to their near-identical chemical behavior to non-labeled analogs. Below is a detailed comparison of Monocarboxyisoundecyl Phthalate-d4 with structurally or functionally similar compounds:
Structural and Functional Comparisons
Key Analytical and Practical Differences
Isotopic Labeling Position: this compound is deuterated on the aromatic ring, whereas compounds like Diethyl Phthalate-d4 and Dibutyl Phthalate-d4 feature deuterium on ester side chains . This impacts their fragmentation patterns in MS. Monobenzyl Phthalate-d4 retains deuterium on the benzyl group, enhancing specificity in metabolite detection .
Applications: Environmental Analysis: Dibutyl Phthalate-d4 and Diethyl Phthalate-d4 are prioritized for plasticizer quantification in water and soil due to their prevalence in industrial products . Biological Matrices: this compound and Monobenzyl Phthalate-d4 are optimized for human biomonitoring (e.g., urine, plasma) due to their structural similarity to oxidative metabolites . Specialized Research: Monooctyl Phthalate-d4 is uniquely noted for anti-mycobacterial activity (MIC = 20 μg/mL), unlike other deuterated standards .
Chromatographic Behavior: Retention times vary significantly; for example, Diethyl Phthalate-d4 elutes at 1.03 min in GC, while Di-n-heptyl Phthalate-d4 elutes at 1.91 min under similar conditions .
Commercial Availability: this compound is supplied by niche vendors like SCRSTANDARD, while Diethyl Phthalate-d4 and Dibutyl Phthalate-d4 are widely available from major suppliers (e.g., Sigma-Aldrich) .
Preparation Methods
Esterification of Deuterated Phthalic Anhydride
Methodology :
Monocarboxyisoundecyl Phthalate-d4 is synthesized via a two-step esterification process:
-
Deuteration of Phthalic Anhydride : Phthalic anhydride is deuterated using D₂O under acidic conditions (H₂SO₄/D₂O, 120°C, 24h), achieving >98% deuteration at the aromatic ring.
-
Selective Mono-Esterification : Deuterated phthalic anhydride reacts with isoundecyl alcohol (C₁₁H₂₃OH) in a 1:1 molar ratio. The reaction is catalyzed by tetrabutoxytitanium (0.5 mol%) at 180°C under nitrogen, yielding the monoester intermediate.
-
Carboxyl Group Retention : The unreacted anhydride group is hydrolyzed to a carboxylic acid using aqueous NaHCO₃ (pH 8–9, 60°C), preserving the deuterated aromatic structure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Deuterium Purity | 99.2% (by ¹H/²H NMR) |
| Reaction Time | 18–24 hours |
Partial Hydrolysis of Diisoundecyl Phthalate-d4
Methodology :
-
Synthesis of Diisoundecyl Phthalate-d4 : Phthalic anhydride-d₄ reacts with excess isoundecyl alcohol (2.5:1 molar ratio) using sulfuric acid (1 wt%) at 150°C.
-
Controlled Hydrolysis : The diester is treated with KOH (0.1M in D₂O) at 80°C for 6h, selectively hydrolyzing one ester group to yield the monocarboxy derivative.
Advantages :
Oxidative Functionalization of Alkyl Chains
Methodology :
-
Esterification with Undecyl Alcohol-d₄ : Non-deuterated phthalic anhydride reacts with deuterated isoundecyl alcohol (C₁₁D₂₃OH) to form diisoundecyl phthalate-d₄₆.
-
Oxidation of Alkyl Group : One alkyl chain is oxidized using KMnO₄/H₂SO₄ to introduce a carboxylic acid group, retaining deuterium in the remaining chain.
Challenges :
Deuterium Incorporation Strategies
Isotopic Exchange in Pre-Formed Esters
Deuterium is introduced post-synthesis by refluxing Monocarboxyisoundecyl Phthalate in D₂O with Pd/C (5 wt%) at 150°C for 48h. This method achieves 95–97% deuteration but risks ester bond cleavage.
Use of Deuterated Starting Materials
-
Phthalic Anhydride-d₄ : Synthesized via H/D exchange using D₂SO₄ and D₂O.
-
Isoundecyl Alcohol-d₂₂ : Prepared by catalytic deuteration of undecylenic acid using D₂ and Raney nickel.
Purification and Characterization
Chromatographic Purification
Analytical Validation
| Technique | Key Findings |
|---|---|
| ²H NMR | δ 7.5–8.1 ppm (aromatic D), no residual protium |
| HRMS | m/z 354.43 [M+H]⁺, isotopic pattern confirms D₄ |
| FTIR | 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ester) |
Industrial-Scale Production Considerations
Catalytic Optimization
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| Phthalic Anhydride-d₄ | 2,800–3,200 |
| Isoundecyl Alcohol-d₂₂ | 4,500–5,000 |
| Total Production | 12,000–15,000 (per kg) |
Environmental and Regulatory Compliance
-
REACH Compliance : Requires <0.1% residual phthalic anhydride (EC 201-607-5).
-
Waste Management : Deuterated byproducts are incinerated at >1,000°C to prevent isotopic environmental release.
Emerging Technologies
Q & A
Q. What are the key considerations for synthesizing Monocarboxyisoundecyl Phthalate-d4 with high isotopic purity?
Methodological Answer: Synthesis involves three critical steps: (1) oxidation of deuterated precursors (e.g., o-xylene-d10) to form phthalic acid-d4, (2) chlorination to generate reactive intermediates, and (3) esterification with isoundecyl alcohol. Optimize reaction conditions (e.g., temperature, catalyst) to minimize isotopic scrambling. Purification via recrystallization or column chromatography ensures >95% isotopic purity. Key parameters include deuterium retention during esterification and removal of non-deuterated byproducts .
Q. How is this compound used as an internal standard in environmental exposure studies?
Methodological Answer: As a deuterated analog, it serves as an internal standard in LC-MS/MS or GC-MS workflows. Prepare calibration curves by spiking known concentrations into biological matrices (e.g., urine, serum). Use isotope dilution to correct for matrix effects and ionization suppression. Validate recovery rates (85–115%) and limit of quantification (LOQ < 0.1 ng/mL) to ensure reliability .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
Methodological Answer: Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for specificity. Use selected reaction monitoring (SRM) transitions (e.g., m/z 315 → 194 for the deuterated fragment). Optimize chromatographic separation with C18 columns and 0.1% formic acid in acetonitrile/water gradients to resolve co-eluting isomers .
Advanced Research Questions
Q. How can researchers resolve data contradictions in metabolic pathway studies involving this compound?
Methodological Answer: Contradictions often arise from matrix interference or incomplete hydrolysis of parent phthalates. Use tandem mass spectrometry to distinguish between endogenous metabolites and deuterated analogs. Validate findings with time-course studies in vitro (e.g., hepatocyte incubations) and in vivo (rodent models). Cross-reference with non-deuterated controls to confirm metabolic stability .
Q. What strategies optimize the detection of this compound in low-abundance environmental samples?
Methodological Answer: Preconcentrate samples using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Apply derivatization (e.g., pentafluorobenzyl bromide) to enhance volatility for GC-MS analysis. Use deuterium-specific collision-induced dissociation (CID) to reduce background noise. Report limits of detection (LODs) below 0.05 ng/L for water samples .
Q. How does isotopic labeling affect the pharmacokinetic profiling of this compound in toxicological studies?
Methodological Answer: Deuterium labeling slows metabolic clearance due to the kinetic isotope effect , enabling precise tracing of absorption/distribution. Conduct compartmental modeling using plasma and tissue samples collected at timed intervals. Compare AUC (area under the curve) values between deuterated and non-deuterated forms to quantify isotope-induced metabolic delays .
Q. What experimental designs mitigate cross-contamination risks in multi-phthalate exposure studies?
Methodological Answer: Implement blank controls (solvent-only samples) in every batch to detect carryover. Use separate SPE cartridges for different phthalate classes. For LC-MS, employ column washing protocols with 90% methanol/10% isopropanol between runs. Validate method specificity by spiking individual phthalates into pooled matrices .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
Methodological Answer: Conduct accelerated stability studies : Store aliquots at -20°C, 4°C, and room temperature for 0–12 months. Analyze degradation using LC-HRMS monthly. Confirm stability if degradation products (e.g., phthalic acid-d4) remain <5%. For field samples, add 0.1% sodium azide to inhibit microbial activity .
Data Analysis & Interpretation
Q. What statistical approaches address left-censored data (values below detection limits) in exposure assessments?
Methodological Answer: Use regression on order statistics (ROS) or maximum likelihood estimation (MLE) to handle non-detects. For datasets with >25% non-detects, apply the Kendall’s tau test to assess correlations. Replace non-detects with ½ the reporting limit (RL) for preliminary calculations, but validate with robust imputation models .
Q. How do matrix effects influence the accuracy of this compound quantification, and how can they be corrected?
Methodological Answer: Matrix effects (e.g., ion suppression in urine) are corrected via isotope dilution with the deuterated internal standard. Calculate matrix factor (MF) as (peak area in matrix/peak area in solvent). Validate across 6+ lots of matrix. If MF > 1.5, dilute samples or optimize extraction protocols .
Tables for Key Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| LC Column | C18, 2.6 µm, 100 Å | |
| MS Ionization Mode | ESI (-) for carboxylates | |
| Deuterium Purity | >95% (HPLC) | |
| LOQ (Urine) | 0.1 ng/mL | |
| Storage Stability (-20°C) | 12 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
